N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide |
InChI |
InChI=1S/C9H10N2O2/c10-9(11-12)7-5-13-8-4-2-1-3-6(7)8/h1-4,7,12H,5H2,(H2,10,11) |
InChI Key |
JUVXWNGQOJUHLP-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C2O1)/C(=N/O)/N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide typically involves the reaction of benzofuran derivatives with hydroxylamine under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction can produce different hydroxy or amino derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide exhibits promising antimicrobial properties. It has been studied for its ability to inhibit the growth of various bacterial strains. For example, studies have shown that benzofuran derivatives can act as potent inhibitors against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 15 μg/mL |
| This compound | E. coli | 20 μg/mL |
| Benzofuran derivative X | Pseudomonas aeruginosa | 10 μg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer effects. It has demonstrated the ability to inhibit cell growth in various cancer cell lines, including breast (MCF-7), prostate (PC-3), and cervical (HeLa) cancers. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors critical for cancer cell proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.61 | PI3K inhibition |
| PC-3 | 11–17 | VEGFR-2 inhibition |
| HeLa | 19.92 | Induction of apoptosis |
Synthetic Applications
This compound serves as an important intermediate in the synthesis of other bioactive compounds. Its synthesis typically involves optimizing reaction parameters such as temperature and solvent choice to enhance yield and purity .
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Claisen–Schmidt Reaction : This method allows for the formation of chalcone derivatives that can be further modified to obtain benzofuran-based structures.
- Cross-Coupling Reactions : These reactions enable the attachment of different aryl groups to the benzofuran core, enhancing its biological activity.
Case Studies
Several studies highlight the effectiveness of this compound in biological assays:
- Study on Anticancer Effects : A study demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of standard chemotherapy agents .
- Antimicrobial Efficacy : Another research article reported that this compound exhibited strong antibacterial activity against resistant strains of S. aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
Mechanism of Action
The mechanism of action of N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Uniqueness
N’-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboximidamide groups allow for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .
Biological Activity
N'-hydroxy-2,3-dihydro-1-benzofuran-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.19 g/mol . The compound features a unique benzofuran core along with hydroxyl and carboximidamide functional groups, which are critical for its biological reactivity and activity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell growth and proliferation. Research indicates that it may interact with various biomolecules, potentially leading to significant therapeutic effects.
Target Interactions
The compound's mechanism is believed to involve:
- Inhibition of Enzymes: Targeting specific enzymes critical for cancer cell metabolism.
- Disruption of Cellular Pathways: Affecting pathways that regulate cell cycle progression and apoptosis .
Antimicrobial Properties
Studies have shown that this compound exhibits promising antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Research highlights the compound's anticancer properties, particularly in inhibiting the growth of cancer cell lines. For instance:
- Cell Proliferation Inhibition: The compound demonstrated significant inhibition of proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer cells.
- Selectivity Index: It exhibited a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating lesser toxicity towards non-cancerous cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight and structural properties. Studies indicate:
- Oral Bioavailability: Approximately 31.8% following oral administration.
- Clearance Rate: 82.7 mL/h/kg after intravenous administration .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
